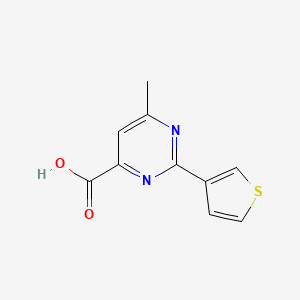
6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both a pyrimidine ring and a thiophene ring These structures are known for their significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method includes the use of a Gewald reaction, which involves the condensation of a thiophene derivative with a cyanoacetic ester and elemental sulfur under basic conditions . Another approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly incorporating continuous flow techniques and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitutions can take place on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution and sodium hydride for nucleophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene and pyrimidine derivatives.
Scientific Research Applications
6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect pathways such as the NF-κB inflammatory pathway and apoptosis pathways, leading to reduced inflammation and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid: Lacks the methyl group at the 6-position, which may affect its biological activity and chemical reactivity.
6-Methyl-2-(furan-3-yl)pyrimidine-4-carboxylic acid: Contains a furan ring instead of a thiophene ring, which can alter its electronic properties and interactions with biological targets.
Uniqueness
6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both a thiophene ring and a pyrimidine ring, which confer distinct electronic properties and reactivity. The methyl group at the 6-position can also influence its biological activity, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8N2O2S |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
6-methyl-2-thiophen-3-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-4-8(10(13)14)12-9(11-6)7-2-3-15-5-7/h2-5H,1H3,(H,13,14) |
InChI Key |
XFBSUCWJRBTLJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CSC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















